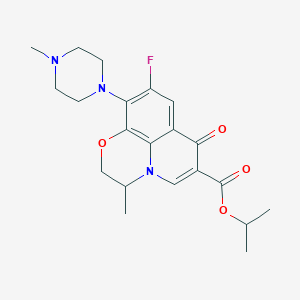
1-(2-Furyl)ethanol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Furyl)ethanol-d3: is a deuterated analog of 1-(2-Furyl)ethanol, which is a furan derivative. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry. The deuterium labeling in this compound makes it particularly useful in nuclear magnetic resonance spectroscopy studies.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Furyl)ethanol-d3 can be synthesized through the reduction of 2-furyl methyl ketone using deuterium-labeled reducing agents. One common method involves the use of deuterium gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of deuterium gas and palladium catalysts remains a standard approach in industrial settings.
化学反応の分析
Types of Reactions: 1-(2-Furyl)ethanol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-furyl methyl ketone.
Reduction: It can be reduced to form 2-furyl methanol.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and phosphorus tribromide.
Major Products Formed:
Oxidation: 2-Furyl methyl ketone.
Reduction: 2-Furyl methanol.
Substitution: Various substituted furyl derivatives depending on the reagent used.
科学的研究の応用
1-(2-Furyl)ethanol-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various furan derivatives and as a reagent in organic synthesis.
Biology: It is used in studies involving enzyme kinetics and metabolic pathways due to its deuterium labeling.
Medicine: It is used in the development of pharmaceuticals and as a reference compound in drug metabolism studies.
Industry: It is used in the production of polymers and resins, particularly in the development of bio-based materials.
作用機序
The mechanism of action of 1-(2-Furyl)ethanol-d3 involves its interaction with various molecular targets and pathways. The deuterium labeling allows for detailed studies of reaction mechanisms and metabolic pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions, providing insights into enzyme kinetics and function.
類似化合物との比較
1-(2-Furyl)ethanol: The non-deuterated analog of 1-(2-Furyl)ethanol-d3.
2-Furyl methanol: A reduction product of 1-(2-Furyl)ethanol.
2-Furyl methyl ketone: An oxidation product of 1-(2-Furyl)ethanol.
Comparison: this compound is unique due to its deuterium labeling, which makes it particularly useful in nuclear magnetic resonance spectroscopy and other analytical techniques. This labeling allows for more precise studies of reaction mechanisms and metabolic pathways compared to its non-deuterated analogs.
特性
分子式 |
C6H8O2 |
|---|---|
分子量 |
115.14 g/mol |
IUPAC名 |
2,2,2-trideuterio-1-(furan-2-yl)ethanol |
InChI |
InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/i1D3 |
InChIキー |
UABXUIWIFUZYQK-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C1=CC=CO1)O |
正規SMILES |
CC(C1=CC=CO1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide](/img/structure/B13440538.png)


![ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate](/img/structure/B13440552.png)



![Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate](/img/structure/B13440564.png)

![(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol](/img/structure/B13440593.png)

![(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-pyridin-3-yl-1,2,3,4,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-7-one](/img/structure/B13440599.png)


